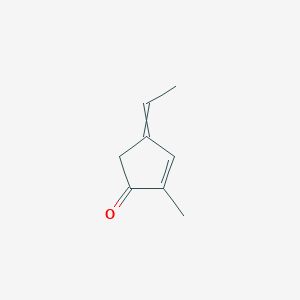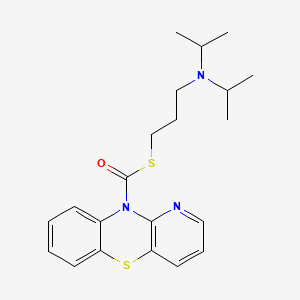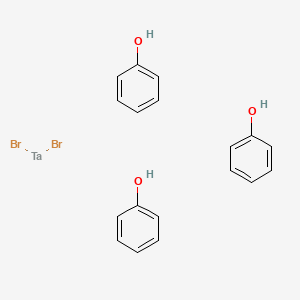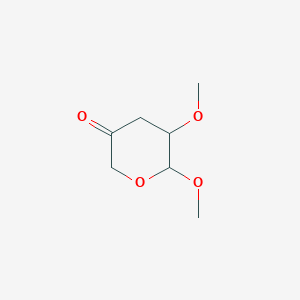![molecular formula C14H15NO5S B14488620 5-Amino-2-[(4-hydroxy-3-methoxyphenyl)methyl]benzene-1-sulfonic acid CAS No. 63367-25-9](/img/structure/B14488620.png)
5-Amino-2-[(4-hydroxy-3-methoxyphenyl)methyl]benzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-[(4-hydroxy-3-methoxyphenyl)methyl]benzene-1-sulfonic acid is an organic compound with a complex structure that includes both aromatic and sulfonic acid functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-[(4-hydroxy-3-methoxyphenyl)methyl]benzene-1-sulfonic acid typically involves multi-step organic reactions. One common method includes the sulfonation of an aromatic amine followed by the introduction of the hydroxy and methoxy groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-2-[(4-hydroxy-3-methoxyphenyl)methyl]benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield quinones, while reduction of the nitro group results in the formation of an amine.
Aplicaciones Científicas De Investigación
5-Amino-2-[(4-hydroxy-3-methoxyphenyl)methyl]benzene-1-sulfonic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Amino-2-[(4-hydroxy-3-methoxyphenyl)methyl]benzene-1-sulfonic acid involves its interaction with specific molecular targets. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound’s anti-inflammatory effects may result from its inhibition of pro-inflammatory enzymes and cytokines.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde: Shares the methoxy and hydroxy functional groups but lacks the sulfonic acid group.
5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7,8-trimethoxychromen-4-one: A flavonoid with similar functional groups but a different core structure.
Uniqueness
5-Amino-2-[(4-hydroxy-3-methoxyphenyl)methyl]benzene-1-sulfonic acid is unique due to the presence of both the sulfonic acid and amino groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
63367-25-9 |
|---|---|
Fórmula molecular |
C14H15NO5S |
Peso molecular |
309.34 g/mol |
Nombre IUPAC |
5-amino-2-[(4-hydroxy-3-methoxyphenyl)methyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H15NO5S/c1-20-13-7-9(2-5-12(13)16)6-10-3-4-11(15)8-14(10)21(17,18)19/h2-5,7-8,16H,6,15H2,1H3,(H,17,18,19) |
Clave InChI |
RCAWJDOVRMOQIN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CC2=C(C=C(C=C2)N)S(=O)(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


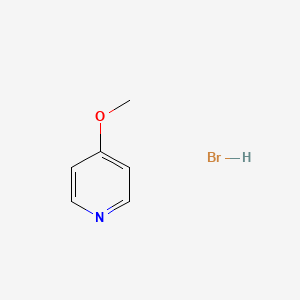

![5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoic acid](/img/structure/B14488552.png)
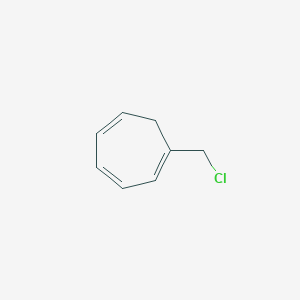
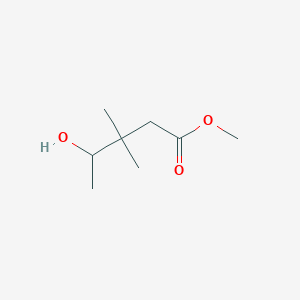
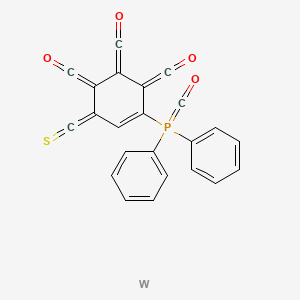
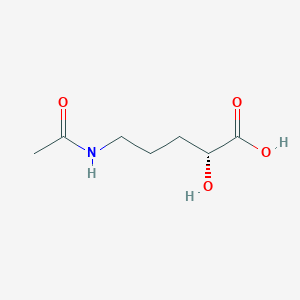
![4-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyrimidine](/img/structure/B14488569.png)
![2-[1-(4-Chlorophenyl)propylidene]hydrazine-1-carbothioamide](/img/structure/B14488572.png)
